molecular formula C23H24N4O2S B2944437 (Z)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021257-78-2

(Z)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

货号: B2944437
CAS 编号: 1021257-78-2
分子量: 420.53
InChI 键: KVDDXLMQFKKBFE-AQTBWJFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-3-(4-(Styrylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with an o-tolyl group at position 6 and a styrylsulfonyl-piperazine moiety at position 2. The Z-configuration of the styrylsulfonyl group introduces stereochemical specificity, which can critically influence its physicochemical properties and biological interactions.

属性

IUPAC Name

3-(2-methylphenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-19-7-5-6-10-21(19)22-11-12-23(25-24-22)26-14-16-27(17-15-26)30(28,29)18-13-20-8-3-2-4-9-20/h2-13,18H,14-17H2,1H3/b18-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDDXLMQFKKBFE-AQTBWJFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H20_{20}N4_{4}O2_{2}, with a molecular weight of approximately 310.4 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the realm of neuropharmacology.

Antihypertensive Effects

Research indicates that compounds with similar piperazine structures exhibit hypotensive activity. A study on related piperazine derivatives demonstrated that they could effectively lower blood pressure through modulation of serotonin receptors, particularly the 5-HT(2A) receptor . This suggests a potential pathway for this compound to exert similar effects.

Antidepressant Activity

Piperazine derivatives have also been studied for their antidepressant properties. The interaction with serotonin receptors may play a crucial role in mediating these effects, as evidenced by various studies that highlight the importance of receptor binding affinities in determining pharmacological outcomes .

Anti-inflammatory Properties

Emerging data suggest that this compound may possess anti-inflammatory properties. Compounds with similar sulfonyl groups have shown efficacy in reducing inflammatory markers in preclinical models, indicating a potential mechanism for this compound to modulate inflammatory responses .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Serotonin Receptor Modulation : The piperazine moiety may interact with various serotonin receptors, influencing mood and vascular responses.
  • Inhibition of Inflammatory Pathways : The presence of the styrylsulfonyl group could inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Calcium Channel Blockade : Some studies suggest that related compounds can block calcium channels, which may contribute to their hypotensive effects.

Study 1: Hypotensive Activity

A study conducted on a series of piperazine derivatives found that certain compounds exhibited significant reductions in blood pressure in animal models. The study highlighted the relationship between structural modifications and biological activity, underscoring the relevance of the piperazine framework in developing antihypertensive agents .

Study 2: Antidepressant Efficacy

In another investigation focusing on piperazine derivatives, researchers observed notable antidepressant-like effects in rodent models. The study emphasized the importance of receptor selectivity and affinity in determining therapeutic outcomes, suggesting that this compound could be explored further for its antidepressant potential .

Data Tables

Property Value
Molecular FormulaC18_{18}H20_{20}N4_{4}O2_{2}
Molecular Weight310.4 g/mol
Antihypertensive ActivityYes
Antidepressant ActivityYes
Anti-inflammatory ActivityPotentially Yes

科学研究应用

(Z)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic molecule featuring a pyridazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound has a styrylsulfonyl group attached to a piperazine moiety at one position and an o-tolyl group at another position on the pyridazine ring. The compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Research Applications

The reactivity of this compound is attributed to its functional groups. Key applications include:

  • Synthesis of complex heterocycles like pyridazines using Lewis acid-mediated reactions and other coupling strategies.
  • Studies on similar compounds indicate interactions with biological targets.
  • Evaluating the therapeutic potential of new compounds.

Potential applications of this compound

ApplicationDescription
Medicinal ChemistryResearch on similar compounds suggests pyridazine derivatives often exhibit significant biological activities.
Development of Therapeutic AgentsThe sulfonamide moiety combined with piperazine provides a versatile scaffold for further modifications aimed at enhancing therapeutic efficacy.
Herbicidal activitySome pyridazine derivatives that contain a trifluoromethyl group have herbicidal activity.
Bleaching activitySome pyridazine derivatives that contain methyl and trifluoromethyl substituents have bleaching activities.
Antiproliferative activity3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines, which feature a rigid triazole linker, exhibit antiproliferative activity against cancer cells.

相似化合物的比较

Comparison with Similar Compounds

Key comparisons include:

Structural Analogues with Pyridazine/Pyrimidine Cores

  • Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in ): These compounds share a nitrogen-rich heterocyclic core but replace pyridazine with pyrimidine. Pyrimidine derivatives generally exhibit higher aqueous solubility due to reduced molecular planarity compared to pyridazine.
  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 and 9 in ) :
    These isomers highlight the role of substituent positioning on stability. The Z-configuration in the target compound may confer similar isomerization sensitivity under specific conditions (e.g., heat or light), as seen in , where triazolopyrimidines isomerize depending on reaction conditions .

Sulfonamide-Containing Derivatives

  • Styrylsulfonyl vs. Alkylsulfonyl Groups: The styrylsulfonyl group in the target compound introduces rigidity and extended conjugation, enhancing UV absorption and photostability compared to alkylsulfonyl analogues.
  • Piperazine-Substituted Compounds: Piperazine derivatives (e.g., 4-imino-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine in ) often exhibit improved solubility in acidic environments owing to protonation of the piperazine nitrogen. The styrylsulfonyl group in the target compound, however, may offset this by increasing hydrophobicity .

Key Research Findings and Implications

Isomerization Dynamics : The Z-configuration’s stability under physiological conditions remains unverified but could mirror triazolopyrimidine isomerization trends (), warranting further study .

Lumping Strategy Relevance : Grouping this compound with other sulfonamide-piperazine derivatives () could streamline pharmacokinetic modeling but risks overlooking its unique stereochemical effects .

常见问题

Q. What synthetic methodologies are recommended for preparing (Z)-3-(4-(styrylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:
  • Step 1 : React 6-(o-tolyl)pyridazine-3-chloride with a piperazine derivative under reflux in anhydrous DMF to introduce the piperazinyl group .
  • Step 2 : Introduce the styrylsulfonyl moiety via a palladium-catalyzed coupling reaction or sulfonylation using styrylsulfonyl chloride in dichloromethane with a base like triethylamine .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to isolate the (Z)-isomer .

Q. How can the molecular structure of this compound be characterized experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via slow evaporation of a saturated acetonitrile solution. Use SHELX programs (e.g., SHELXL) for structure refinement, referencing monoclinic space groups (e.g., C2/c) and MoKα radiation (λ = 0.71073 Å) .
  • Spectroscopy : Confirm functional groups via 1H^1H/13C^{13}C NMR (e.g., sulfonyl protons at δ 3.1–3.3 ppm; aromatic protons at δ 7.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What crystallization techniques optimize crystal quality for structural analysis?

  • Methodological Answer :
  • Solvent Selection : Use mixed solvents (e.g., acetonitrile/toluene) to balance solubility and slow nucleation.
  • Temperature Control : Gradual cooling from 50°C to 4°C over 48 hours minimizes defects .
  • Seeding : Introduce microcrystals from prior batches to guide crystal growth .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodological Answer :
  • Substituent Variation : Systematically replace the o-tolyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH3_3) groups to assess effects on anti-bacterial/anti-viral activity .
  • Piperazine Modifications : Compare styrylsulfonyl with alternative sulfonamides (e.g., trifluoromethylsulfonyl) to evaluate steric/electronic impacts on target binding .
  • Biological Assays : Use in vitro MIC (minimum inhibitory concentration) tests against S. aureus and HIV-1 protease inhibition assays to quantify activity changes .

Q. What strategies enable the development of radiolabeled analogs for imaging applications?

  • Methodological Answer :
  • Radiolabeling : Incorporate 18F^{18}F via nucleophilic substitution using K2_2CO3_3/Kryptofix 2.2.2 at 110°C, as demonstrated for pyridazine-based PET tracers .
  • Purification : Employ semi-preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the radiolabeled compound with >95% radiochemical purity .
  • Validation : Perform autoradiography and biodistribution studies in murine models to assess target specificity .

Q. How can researchers resolve contradictory pharmacological data (e.g., varying IC50_{50} values) across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors) to minimize variability .
  • Data Normalization : Express activity as a percentage of positive controls (e.g., 100% inhibition by 1 µM staurosporine) to account for inter-experimental differences .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, incubation time) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。